5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide
CAS No.: 104253-34-1
Cat. No.: VC0021651
Molecular Formula: C3H10N4O2S2
Molecular Weight: 198.259
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104253-34-1 |
---|---|
Molecular Formula | C3H10N4O2S2 |
Molecular Weight | 198.259 |
IUPAC Name | 5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide |
Standard InChI | InChI=1S/C3H10N4O2S2/c1-5-2-6-7-3(10-2)11(4,8)9/h2-3,5-7H,1H3,(H2,4,8,9) |
Standard InChI Key | DCTBCYCSLBOHRF-UHFFFAOYSA-N |
SMILES | CNC1NNC(S1)S(=O)(=O)N |
Introduction
Structural Characteristics and Chemical Properties
Chemical Structure and Nomenclature
5-(Methylamino)-1,3,4-thiadiazolidine-2-sulfonamide belongs to the family of five-membered heterocyclic sulfonamides. The compound features a non-aromatic thiadiazolidine ring (containing nitrogen, sulfur, and carbon) with a methylamino substituent at position 5 and a sulfonamide group at position 2. It is structurally related to the more extensively documented 5-(methylamino)-1,3,4-thiadiazole-2-sulfonamide, which differs by having an aromatic thiadiazole core rather than the reduced thiadiazolidine ring .
Physical and Chemical Properties
While specific data for 5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide is limited in the literature, we can estimate some properties based on its structural features and similar compounds. The sulfonamide group contributes to the compound's acidic character, which influences its solubility profile and potential for hydrogen bonding. The methylamino group at position 5 likely influences the electron distribution across the ring system, affecting its reactivity and interaction with biological targets.
The expected molecular formula would be C3H8N4O2S2, with a slightly higher molecular weight than its thiadiazole counterpart (C3H6N4O2S2, MW 194.2 g/mol) due to the additional hydrogen atoms in the reduced ring .
Comparative Analysis with Related Compounds
Structural Comparison with Thiadiazole Analogs
To better understand the properties of 5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide, a comparison with its closely related thiadiazole analog provides valuable insights. The primary structural difference lies in the saturation of the heterocyclic ring, which significantly affects the compound's planarity, electron distribution, and hydrogen-bonding capabilities.
Table 1: Structural Comparison of Thiadiazolidine and Thiadiazole Derivatives
Comparative Medicinal Chemistry Implications
Five-membered heterocyclic sulfonamides generally show higher inhibitory potency against carbonic anhydrase isozymes compared to six-membered ring analogs, as demonstrated by research dating back to 1945 . The reduced form of the thiadiazole ring in 5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide likely alters its binding characteristics with target enzymes, potentially affecting its selectivity and potency profiles.
Medicinal Applications and Current Research
Structure-Based Drug Design Implications
Crystal structure studies of similar heterocyclic sulfonamides bound to carbonic anhydrase II have revealed important binding interactions that could guide the design of optimized derivatives. For example, hydrophobic interactions with residues Val121, Phe131, Val135, Leu198, Thr200, and Pro202 have been observed to influence binding orientation . The reduced thiadiazolidine ring in our compound of interest would alter these interactions, potentially offering unique selectivity profiles.
Comparative Analysis with Established Carbonic Anhydrase Inhibitors
Comparison with Clinical Agents
Several thiadiazole/thiadiazoline-based sulfonamides are clinically used as carbonic anhydrase inhibitors, including acetazolamide and metazolamide . A comparison between these established agents and 5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide highlights potential advantages and limitations.
Table 2: Comparison with Established Carbonic Anhydrase Inhibitors
Feature | Acetazolamide | Metazolamide | 5-(Methylamino)-1,3,4-thiadiazolidine-2-sulfonamide |
---|---|---|---|
Ring System | 1,3,4-thiadiazole | 1,3,4-thiadiazole | 1,3,4-thiadiazolidine |
Key Substituents | Acetamido group | Methylacetamido group | Methylamino group |
Clinical Use | Glaucoma, epilepsy, altitude sickness | Glaucoma | Investigational |
Isoform Selectivity | Limited | Limited | Potentially enhanced due to ring modification |
Ring Flexibility | Rigid (aromatic) | Rigid (aromatic) | More flexible (non-aromatic) |
Selectivity Considerations
The development of isoform-selective carbonic anhydrase inhibitors remains a significant challenge in medicinal chemistry. The reduced thiadiazolidine ring in 5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide might offer unique opportunities for enhancing selectivity through:
-
Altered ring conformation affecting binding orientation
-
Modified hydrogen bonding patterns
-
Different hydrophobic interactions with the enzyme active site
Research on thiophene-linked derivatives has shown that small structural modifications can significantly impact selectivity patterns across different carbonic anhydrase isoforms . Similar principles would likely apply to our compound of interest.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume